Cas no 2763750-95-2 (2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one)

2-Bromo-1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-ylethan-1-one is a specialized bicyclic compound featuring both bromo and fluoromethyl functional groups, which contribute to its reactivity and potential utility in synthetic organic chemistry. The oxabicyclo[2.2.1]heptane scaffold provides a rigid framework, enabling selective transformations, while the bromo and fluoromethyl substituents offer versatile handles for further derivatization. This compound may serve as a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its unique structure allows for controlled functionalization, making it suitable for applications requiring precise stereochemical or electronic modulation. Careful handling is advised due to the presence of reactive functional groups.
2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one structure
2763750-95-2 structure
Product Name:2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one
CAS No:2763750-95-2
MF:C9H12BrFO2
MW:251.092785835266
CID:5671557
PubChem ID:164554724
Update Time:2025-05-30

2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one
    • EN300-27143697
    • SCHEMBL24584426
    • 2763750-95-2
    • Ethanone, 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]hept-4-yl]-
    • 2-Bromo-1-(1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl)ethan-1-one
    • 2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one
    • Inchi: 1S/C9H12BrFO2/c10-3-7(12)8-1-2-9(4-8,5-11)13-6-8/h1-6H2
    • InChI Key: BYEFIVIUEILRPA-UHFFFAOYSA-N
    • SMILES: BrCC(C12COC(CF)(CC1)C2)=O

Computed Properties

  • Exact Mass: 250.00047g/mol
  • Monoisotopic Mass: 250.00047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.602±0.06 g/cm3(Predicted)
  • Boiling Point: 303.2±27.0 °C(Predicted)

2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one Pricemore >>

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Additional information on 2-bromo-1-1-(fluoromethyl)-2-oxabicyclo2.2.1heptan-4-ylethan-1-one

Compound CAS No 2763750-95-2: 2-Bromo-1-(Fluoromethyl)-2-Oxabicyclo[2.2.1]Heptan-4-Ylethan-1-One

The compound with CAS No 2763750-95-2, known as 2-bromo-1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-ylethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and synthetic biology. This compound is characterized by its unique bicyclic structure, which incorporates a fluoromethyl group and a bromine atom, making it a versatile building block for drug discovery and advanced material synthesis.

Recent studies have highlighted the potential of this compound in the development of novel therapeutics targeting complex biological systems. The bicyclo[2.2.1]heptane framework provides structural rigidity, which is crucial for enhancing molecular stability and bioavailability. Additionally, the presence of the fluoromethyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets, such as enzymes and receptors.

The synthesis of CAS No 2763750-95-2 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have successfully employed enantioselective catalysis to construct the bicyclic core, ensuring high enantiomeric purity—a critical factor for pharmacological applications.

In terms of applications, this compound has shown promise in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to act as a scaffold for bioisosteric replacements makes it an invaluable tool in drug design, where subtle structural modifications can lead to significant improvements in potency and selectivity.

Moreover, the incorporation of the bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored properties. This flexibility has made it a popular choice in combinatorial chemistry libraries used for high-throughput screening.

The latest research also points to potential applications in materials science, where the rigid bicyclic structure could serve as a template for designing advanced polymers or nanomaterials with unique mechanical properties.

In conclusion, CAS No 2763750-95-2 (2-bromo-1-(fluoromethyl)-oxabicyclo[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[]]]]]]]]]]]]]]]]]]]]]]]]]]]]yethanone))) is a multifaceted compound with vast potential across various scientific domains.

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